Cbz-2,4,6-Trifluoro-L-Phenylalanine

説明

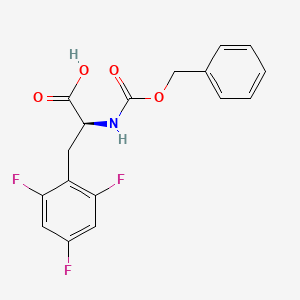

Cbz-2,4,6-Trifluoro-L-Phenylalanine (Abbr: Cbz-L-2,4,6-Trifluoro-Phe-OH) is a fluorinated aromatic amino acid derivative widely used in peptide synthesis. The carbobenzyloxy (Cbz) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. The trifluorination at the 2, 4, and 6 positions of the phenyl ring enhances hydrophobicity and electron-withdrawing effects, which can influence peptide stability, binding affinity, and metabolic resistance .

特性

分子量 |

353.36 |

|---|---|

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Molecular Formula: C₁₇H₁₄F₃NO₄

- Molecular Weight : 353.36 g/mol

- Applications: Used in therapeutic peptide research, including immunomodulators, drug delivery systems, and metabolic studies .

Structural and Physicochemical Differences

The table below compares Cbz-2,4,6-Trifluoro-L-Phenylalanine with structurally related analogs:

Key Observations:

- Fluorine Substitution : Increasing fluorine atoms (e.g., 2,4,6-F₃ vs. 2,5-F₂) enhances hydrophobicity and metabolic stability but may introduce steric challenges in peptide folding .

- Protecting Groups : Cbz offers acid-labile protection, whereas Fmoc (fluorenylmethyloxycarbonyl) requires base-sensitive cleavage. Fmoc derivatives are preferred in modern SPPS due to orthogonal deprotection strategies .

- Methyl vs.

This compound:

- Drug Delivery: Incorporated into cRGD-functionalized nanoparticles for targeted cancer therapy and PET/MR imaging .

- Immunomodulation: Used in PD1-targeting peptides to enhance vaccine efficacy .

Fmoc-2,4,6-Trifluoro-L-Phenylalanine:

- Metabolic Studies : Applied in long-term exenatide formulations to modulate lipid metabolism in murine models .

Chlorinated Analogs (e.g., Cbz-2,3-Dichloro-L-Phenylalanine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。